9-Benzyladenine

Descripción general

Descripción

9-Benzyladenine is a bioactive chemical.

Mecanismo De Acción

Target of Action

9-Benzyladenine is a synthetic cytokinin, a class of plant growth substances that promote cell division . The primary targets of this compound are the cells in plants. It stimulates protein biosynthesis, generally increasing cell division .

Mode of Action

This compound interacts with its targets by stimulating cell division . It acts as a synthetic cytokinin, a type of plant hormone that promotes cell division and influences various developmental processes, including the stimulation of shoot and bud growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell division and growth. By acting as a cytokinin, this compound influences the regulation of the cell cycle and promotes the transition from the G1 phase to the S phase . This leads to an increase in cell division and, consequently, plant growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that this compound is extensively N1-oxidised by animal hepatic microsomes .

Result of Action

The result of this compound’s action is the promotion of plant growth and development. It sets blossoms and stimulates fruit richness by stimulating cell division . It also improves the quality of fruits and extends the post-harvest life of green vegetables .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to be slightly mobile in the environment .

Análisis Bioquímico

Biochemical Properties

9-Benzyladenine interacts with various enzymes, proteins, and other biomolecules. It is known to be an inhibitor of respiratory kinase in plants . It also shows a stimulatory effect on antioxidative enzyme activity, as well as reduced glutathione and thiol group content .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it influences cell function by decreasing membrane phospholipid peroxidation and exhibiting protective properties against malondialdehyde production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is particularly toxic to the pancreatic, insulin-producing beta cells in mammals .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, in a study on the diurnal changes in DNA and Chlorophyll contents per chloroplast and chloroplast replication in primary leaves of bean plants, it was found that the application of this compound shifted the start of chloroplast replication by 6 hours compared to that in untreated controls .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to undergo extensive N1-oxidation in animal hepatic microsomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied in kiwifruit cultured on solid and liquid media. It was found that there was a gradual decrease of this compound content from the basal to the apical segment .

Subcellular Localization

It is known that at least a part of cytokinin perception, which includes this compound, occurs in the endoplasmic reticulum .

Actividad Biológica

9-Benzyladenine (BA), a synthetic cytokinin, is a derivative of adenine that plays a crucial role in promoting plant growth and development. It is widely recognized for its ability to influence various physiological processes, including cell division, shoot proliferation, and flower induction. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

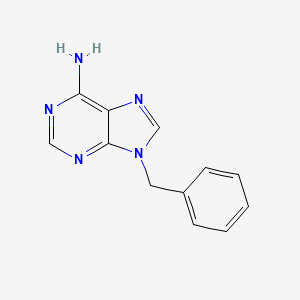

Chemical Structure:

- Molecular Formula: C₁₂H₁₁N₅

- Molecular Weight: 225.25 g/mol

- CAS Number: 1214-39-7

The structure of this compound consists of a benzyl group attached to the nitrogen at position 9 of the adenine ring, which enhances its biological activity compared to other cytokinins.

This compound acts primarily through the following mechanisms:

- Cell Division Promotion: BA stimulates cell division in plant tissues, particularly in meristematic regions.

- Shoot Proliferation: It enhances shoot growth and branching, making it valuable in tissue culture and horticulture.

- Flower Induction: BA promotes flowering and increases flower quality in various species.

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound against other cytokinins based on various studies:

| Cytokinin | Concentration (mg/L) | Effect on Shoot Proliferation | Effect on Flowering |

|---|---|---|---|

| This compound | 5 | High | Moderate |

| Zeatin | 5 | Moderate | Low |

| Meta-topolin | 2 | Very High | High |

Source: Adapted from various studies .

Case Studies

-

Tissue Culture Applications:

A study demonstrated that the application of BA at concentrations ranging from 5 to 10 mg/L significantly increased shoot multiplication rates in Arabidopsis thaliana and other plant species. The optimal concentration varied depending on the species and developmental stage . -

Flower Quality Improvement:

Research indicated that a pulse treatment with BA combined with gibberellic acid improved flower quality in dahlias after four days in a vase. The study highlighted that concentrations between 10-20 mg/L were most effective . -

Abscisic Acid Interaction:

A study investigated the interaction between BA and abscisic acid (ABA) in pansies, finding that pre-treatment with BA prevented leaf chlorosis induced by ABA. This suggests that BA can mitigate stress responses in plants .

Toxicological Considerations

While this compound is generally considered safe for plant applications, some studies have indicated potential toxicity at high concentrations. For instance, subchronic toxicity studies in rats showed decreased food consumption and body weight gain when exposed to high levels of N6-benzyladenine, a related compound .

Aplicaciones Científicas De Investigación

Plant Growth Regulation

9-Benzyladenine is primarily recognized for its ability to influence plant growth and development. It promotes cell division and has been shown to enhance various physiological processes in plants.

Enhancing Crop Production

- Fruit Development : this compound has been used to improve the size and quality of fruits. In studies involving apple trees, it was found to enhance fruit size and promote lateral bud break, leading to improved branching and increased yield .

- Vegetable Crops : The application of this compound on spinach has resulted in uniform bolting and increased seed production, demonstrating its efficacy as a plant growth regulator .

Stress Resistance

Research indicates that this compound can enhance plant tolerance to biotic stresses such as viral and bacterial infections. For instance:

- In experiments with Tobacco mosaic virus, pre-treatment with this compound significantly reduced lesion numbers on tobacco leaves compared to untreated controls .

- It also reduced tissue damage caused by pathogens like Botrytis cinerea, suggesting a protective role against necrotrophic pathogens .

Therapeutic Potential

Beyond its agricultural applications, this compound has shown promise in biomedical research, particularly in the treatment of inflammatory diseases.

Anti-inflammatory Properties

A study highlighted the anti-TNF-alpha properties of certain this compound derivatives, indicating their potential as selective phosphodiesterase 4 inhibitors. These compounds were found to inhibit TNF-alpha production effectively while having minimal effects on other cytokines like interleukin-1beta and IL-6 . This selectivity suggests that these derivatives could be developed into therapeutic agents with fewer side effects compared to existing treatments.

Metabolic Studies

The metabolic pathways of this compound have been investigated to understand its enzymatic transformations better.

Cytochrome P-450 Enzymes

Research into the N1-oxidation of this compound reveals that this process is catalyzed by cytochrome P-450 enzymes (specifically CYP3A and CYP2D subfamilies) in hepatic microsomes . This knowledge is crucial for predicting the metabolism of this compound in biological systems and understanding its pharmacokinetics.

Data Summary Table

Análisis De Reacciones Químicas

Table 1: Solvent-Dependent Product Ratios

| Solvent | N9-Bn:N3-Bn Ratio |

|---|---|

| DMSO (dried) | 100:0 |

| Acetonitrile | 86:14 |

| Ethanol | 50:50 |

| tert-Butanol | 25:75 |

Reaction conditions: Benzyl bromide, KOtBu/NaH base, 4-hour reflux.

Reaction Mechanism and Kinetics

The benzylation follows second-order kinetics (SN2 pathway) for both N9- and N3-Bn formation, with parallel reaction pathways :

Rate Equations

-

N9-Bn :

-

N3-Bn :

Table 2: Activation Parameters

| Parameter | N9-Bn (15-C5 absent) | N3-Bn (15-C5 absent) |

|---|---|---|

| ΔH‡ (kJ/mol) | 58.2 ± 2.9 | 51.7 ± 3.1 |

| ΔS‡ (J/mol·K) | 8.0 ± 0.5 | 6.5 ± 0.5 |

| ΔG‡ (298 K, kJ/mol) | 55.5 ± 3.0 | 57.5 ± 3.2 |

The higher entropy of activation for N9-Bn (ΔS‡ = 8.0 vs. 6.5 J/mol·K) compensates for its elevated enthalpy barrier, enabling kinetic dominance .

Structural Characterization

-

X-ray crystallography confirmed N9-Bn and N3-Bn structures, with bond angles and distances aligning with purine alkylation patterns .

-

NMR spectroscopy (1H, 13C, HMBC) identified diagnostic correlations:

Computational Insights

Density functional theory (DFT) calculations revealed:

-

Transition states : Sodium ion coordination at N3/N9 positions lowers activation barriers by stabilizing the adeninate anion .

Solvent and Counterion Effects

Propiedades

IUPAC Name |

9-benzylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHCSNNEUHXNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195371 | |

| Record name | 9-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4261-14-7 | |

| Record name | 9-(Phenylmethyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Benzyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.